molecular formula C7H15AsCl2 B13778476 Arsine, dichloroheptyl- CAS No. 64049-21-4

Arsine, dichloroheptyl-

Cat. No.: B13778476
CAS No.: 64049-21-4
M. Wt: 245.02 g/mol
InChI Key: DTEQYCHDTQLFAV-UHFFFAOYSA-N
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Description

Arsine, dichloroheptyl- (C₇H₁₅AsCl₂) is an organoarsenic compound characterized by a heptyl (C₇H₁₅) group attached to an arsenic atom bonded to two chlorine atoms. Organoarsenic compounds are historically significant in chemical warfare, industrial synthesis, and materials science, though their high toxicity necessitates careful handling .

Properties

CAS No.

64049-21-4

Molecular Formula

C7H15AsCl2

Molecular Weight

245.02 g/mol

IUPAC Name

dichloro(heptyl)arsane

InChI

InChI=1S/C7H15AsCl2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3

InChI Key

DTEQYCHDTQLFAV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC[As](Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of arsine, dichloroheptyl- can be achieved through several methods. One common approach involves the reaction of heptylmagnesium bromide with arsenic trichloride. The reaction proceeds as follows:

C7H15MgBr+AsCl3C7H15AsCl2+MgBrCl\text{C7H15MgBr} + \text{AsCl3} \rightarrow \text{C7H15AsCl2} + \text{MgBrCl} C7H15MgBr+AsCl3→C7H15AsCl2+MgBrCl

This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of arsine, dichloroheptyl- often involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps, such as distillation or recrystallization, to obtain high-purity products. Safety measures are crucial during industrial production due to the toxic nature of arsenic compounds.

Chemical Reactions Analysis

Types of Reactions

Arsine, dichloroheptyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.

    Substitution: The chlorine atoms in arsine, dichloroheptyl- can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like Grignard reagents (RMgX) or organolithium compounds (RLi).

Major Products Formed

    Oxidation: Arsenic oxides (e.g., As2O3, As2O5)

    Reduction: Lower oxidation state arsenic compounds (e.g., AsH3)

    Substitution: Various organoarsenic compounds with different functional groups

Scientific Research Applications

Arsine, dichloroheptyl- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, although its toxicity limits its use.

    Industry: Utilized in the semiconductor industry for the production of high-purity arsenic compounds.

Mechanism of Action

The mechanism of action of arsine, dichloroheptyl- involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. Additionally, it can interfere with cellular signaling pathways and induce oxidative stress, resulting in cell damage and apoptosis.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key structural and chemical properties of dichloroheptyl-arsine with similar compounds:

Compound Name Molecular Formula Substituent Boiling Point (°C) Volatility Synthesis Method (Key Reagents) Toxicity Profile
Arsine, dichloroheptyl- C₇H₁₅AsCl₂ Heptyl (C₇H₁₅) N/A Low* Likely AsCl₃ + 1-heptene (inferred) High (alkyl arsines)**
Dichloroethylarsine C₂H₅AsCl₂ Ethyl (C₂H₅) 156–158 Moderate AsCl₃ + ethylene (AlCl₃ catalyst) High (vesicant, systemic)
Dichlorophenylarsine C₆H₅AsCl₂ Phenyl (C₆H₅) 252–255 Low AsCl₃ + benzene derivatives High (irritant, cytotoxic)
Lewisite (dichloro(2-chlorovinyl)arsine) C₂H₂AsCl₃ 2-Chlorovinyl 190–196 High AsCl₃ + acetylene (AlCl₃ catalyst) Extreme (blister agent, lethal)

Inferred from longer alkyl chain reducing volatility compared to ethyl/chlorovinyl analogs. *Assumed based on alkyl arsine toxicity trends .

Biological Activity

Overview

Arsine, dichloroheptyl- (C7H15AsCl2) is an organoarsenic compound known for its unique chemical properties and potential biological activities. This compound is part of a broader class of organoarsenic compounds, which are characterized by arsenic atoms bonded to carbon atoms. Its applications span various fields, including chemistry, biology, and industry. However, its biological activity and safety profile warrant careful examination due to the toxicity associated with arsenic compounds.

  • Molecular Formula : C7H15AsCl2
  • Molar Mass : 77.95 g/mol
  • Structure : Contains a heptyl group and two chlorine atoms attached to arsenic.

Arsine, dichloroheptyl- interacts with cellular components, leading to various biochemical effects:

  • Binding to Thiol Groups : The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity.
  • Interference with Cellular Signaling : It may interfere with signaling pathways, inducing oxidative stress and resulting in cell damage and apoptosis.

Biological Activity

Research on the biological activity of arsine, dichloroheptyl- has revealed several potential effects:

Toxicity

  • Cellular Toxicity : The binding of arsine compounds to thiol groups can result in protein denaturation and loss of function, contributing to cytotoxicity.
  • Oxidative Stress : Exposure can lead to increased reactive oxygen species (ROS), causing oxidative damage to cells.

Potential Therapeutic Applications

Despite its toxicity, there is ongoing research into the therapeutic potential of organoarsenic compounds:

  • Antimicrobial Properties : Some studies suggest that organoarsenic compounds may exhibit antimicrobial activity against certain pathogens.
  • Cancer Research : Investigations are underway into the use of arsenic compounds in cancer treatment, particularly in targeting specific cancer cell lines.

Case Studies

  • Cell Culture Studies : Research has demonstrated that exposure to arsine, dichloroheptyl- can induce apoptosis in cultured human cells. The mechanism involves oxidative stress pathways leading to cell death.
  • Animal Studies : In vivo studies have shown that exposure to organoarsenic compounds can lead to adverse health effects, including liver and kidney damage. These studies highlight the need for caution in handling such compounds.

Comparison with Similar Compounds

CompoundStructureBiological ActivityToxicity Level
Arsine (AsH3)Simple arsenic hydrideHighly toxicVery High
TriphenylarsineThree phenyl groupsAnticancer propertiesHigh
Arsenic TrichlorideAsCl3Used in synthesisHigh
Arsine, Dichloroheptyl-C7H15AsCl2Potential antimicrobial/cytotoxicModerate to High

Q & A

Q. What are the optimal synthetic routes for arsine, dichloroheptyl-, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves alkylation of arsenic trichloride with heptyl chloride under inert conditions. Optimize reaction parameters (temperature, molar ratios, catalysts) using factorial design experiments . Validate purity via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, ensuring baseline separation of peaks and comparison with reference spectra . Include controls for arsenic-containing byproducts (e.g., trialkylarsines) to confirm specificity .

Q. How can researchers characterize the molecular structure and stability of arsine, dichloroheptyl- under ambient conditions?

  • Methodological Answer : Use X-ray crystallography for definitive structural elucidation. For stability studies, employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. Monitor hydrolytic stability by exposing samples to controlled humidity levels (20–80% RH) and analyzing degradation products via high-performance liquid chromatography (HPLC) . Document instrumental parameters (e.g., heating rates, solvent systems) to ensure reproducibility .

Q. What are the recommended protocols for handling arsine, dichloroheptyl- in laboratory settings?

  • Methodological Answer : Follow arsenic-specific safety guidelines: use glove boxes or fume hoods with HEPA filters, and avoid contact with reducing agents to prevent arsine gas release . Implement real-time air monitoring for arsenic vapors using colorimetric detector tubes. Decontaminate spills with oxidizing agents (e.g., potassium permanganate) to convert residues to less toxic arsenates .

Advanced Research Questions

Q. How can contradictory data on the thermal degradation pathways of arsine, dichloroheptyl- be resolved?

  • Methodological Answer : Conduct kinetic studies under varying oxygen concentrations and temperatures (50–300°C) to identify dominant degradation mechanisms (e.g., radical vs. oxidative pathways). Use tandem mass spectrometry (MS/MS) to isolate intermediate species. Cross-validate findings with computational models (DFT calculations) to predict bond dissociation energies and reaction energetics . Address discrepancies by re-evaluating instrumental calibration and sample preparation homogeneity .

Q. What experimental designs are suitable for investigating the environmental persistence of arsine, dichloroheptyl- in aquatic systems?

  • Methodological Answer : Simulate freshwater/sediment microcosms under OECD 308 guidelines. Measure half-life via LC-MS/MS, controlling for variables like pH, microbial activity, and UV exposure. Use isotope-labeled analogs (e.g., deuterated heptyl chains) to trace transformation products. Compare results with quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential . Include negative controls to rule out abiotic degradation .

Q. How can researchers reconcile conflicting toxicity profiles of arsine, dichloroheptyl- across in vitro and in vivo models?

  • Methodological Answer : Perform comparative dose-response studies using human hepatocyte lines (e.g., HepG2) and rodent models, standardizing exposure durations and metabolic conditions (e.g., S9 liver fractions). Apply benchmark dose (BMD) modeling to identify thresholds for hematotoxicity and nephrotoxicity. Use metabolomics to identify species-specific metabolic pathways (e.g., glutathione conjugation) that may explain disparities . Validate findings with histopathological analysis and literature meta-reviews .

Q. What strategies improve the reproducibility of spectroscopic data for arsine, dichloroheptyl- in complex matrices?

  • Methodological Answer : Implement matrix-matched calibration standards to account for signal suppression/enhancement in GC-MS or ICP-MS analyses. Use solid-phase extraction (SPE) with arsenic-selective sorbents (e.g., zirconium oxide) to isolate the compound from interferents. Apply multivariate statistics (PCA or PLS regression) to identify outlier datasets and optimize preprocessing steps (e.g., baseline correction) . Document all preprocessing algorithms and validation metrics .

Methodological Considerations for Data Reporting

  • Data Tables : Include raw and processed datasets in appendices, with metadata (e.g., instrument settings, environmental conditions) to enable replication .
  • Uncertainty Analysis : Report confidence intervals for kinetic parameters and detection limits for analytical methods .
  • Ethical Compliance : Adhere to chemical safety protocols and data availability standards per institutional guidelines .

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